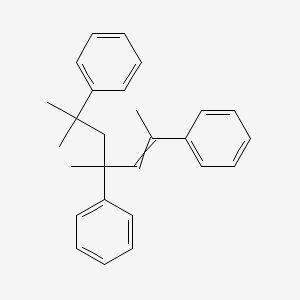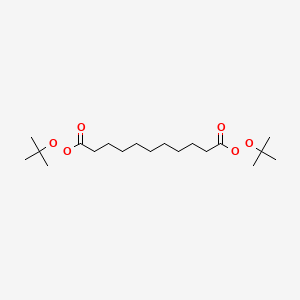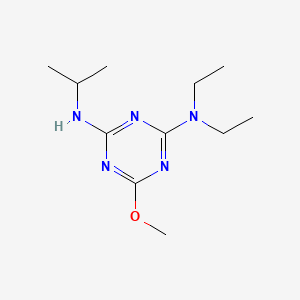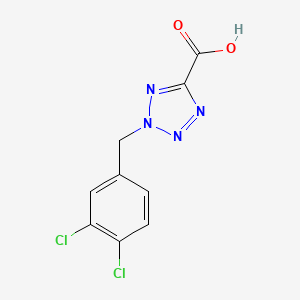
2-(3,4-Dichlorobenzyl)-2H-tetrazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dichloro-benzyl)-2H-tetrazole-5-carboxylic acid is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichloro-benzyl)-2H-tetrazole-5-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dichlorobenzyl chloride.
Formation of Tetrazole Ring: The 3,4-dichlorobenzyl chloride is reacted with sodium azide to form the tetrazole ring. This reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Carboxylation: The resulting tetrazole derivative is then carboxylated using carbon dioxide under high pressure to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-Dichloro-benzyl)-2H-tetrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Forms alcohol derivatives.
Substitution: Results in various substituted tetrazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dichloro-benzyl)-2H-tetrazole-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for designing new drugs, particularly those targeting bacterial and fungal infections.
Agriculture: Employed in the synthesis of agrochemicals for pest control.
Materials Science: Utilized in the development of new materials with specific properties, such as corrosion resistance.
Wirkmechanismus
The mechanism of action of 2-(3,4-Dichloro-benzyl)-2H-tetrazole-5-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: It can interfere with metabolic pathways in microorganisms, leading to their death or inhibition of growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3,4-Dichloro-benzyl)-2H-tetrazole
- 2-(3,4-Dichloro-benzyl)-2H-tetrazole-5-methyl
- 2-(3,4-Dichloro-benzyl)-2H-tetrazole-5-ethyl
Uniqueness
2-(3,4-Dichloro-benzyl)-2H-tetrazole-5-carboxylic acid is unique due to the presence of the carboxylic acid group, which enhances its solubility and reactivity compared to its analogs. This makes it more versatile for various applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C9H6Cl2N4O2 |
|---|---|
Molekulargewicht |
273.07 g/mol |
IUPAC-Name |
2-[(3,4-dichlorophenyl)methyl]tetrazole-5-carboxylic acid |
InChI |
InChI=1S/C9H6Cl2N4O2/c10-6-2-1-5(3-7(6)11)4-15-13-8(9(16)17)12-14-15/h1-3H,4H2,(H,16,17) |
InChI-Schlüssel |
IUZJVBHXZOYPOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CN2N=C(N=N2)C(=O)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


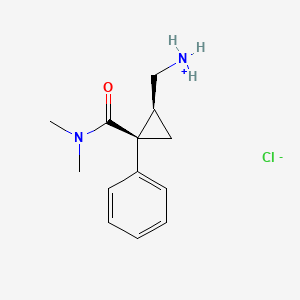

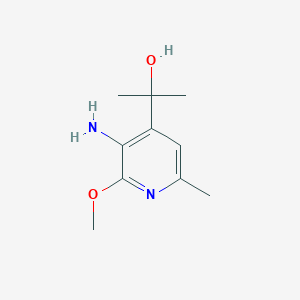
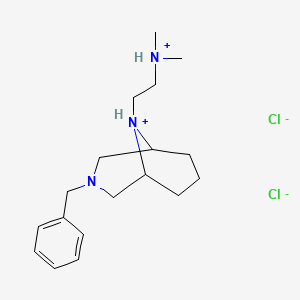
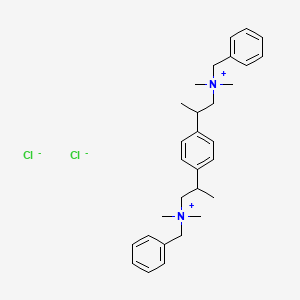

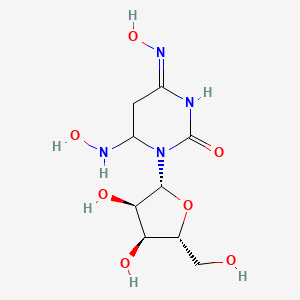
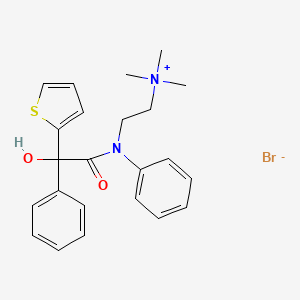
![2-[2-[(1aR,7aR)-5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B13745303.png)
![Acetamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis[2-cyano-, hydrochloride](/img/structure/B13745311.png)
